3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common method starts with the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler thiadiazole derivative with similar biological activities.
5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties
Uniqueness
3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a versatile compound in various scientific research applications .
Biological Activity
The compound 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores its biological activity based on existing literature and research findings.
Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole Rings : Known for their pharmacological significance.
- Benzamide Moiety : Enhances biological activity through various interactions.
The molecular formula is C15H18N4S3, with a molecular weight of approximately 366.52 g/mol.
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives with thiadiazole rings showed effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .
- Compounds derived from 1,3,4-thiadiazole have shown zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and moderate antifungal activity against Candida albicans .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are well-documented:
- Compounds containing the thiadiazole moiety have been linked to cytostatic effects in cancer cells. For example, derivatives have been synthesized that inhibit cell proliferation in various cancer lines .
- The presence of substituents on the thiadiazole ring can enhance the anticancer activity by altering the compound's lipophilicity and interaction with cellular targets .
Anti-inflammatory Effects
1,3,4-thiadiazole derivatives have also been investigated for their anti-inflammatory properties:
- Some studies reported that these compounds could inhibit inflammatory pathways and reduce cytokine production in vitro .
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives:
- Compound A (a similar thiadiazole derivative) exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against S. aureus, while the novel compound showed improved efficacy with an MIC of 31.25 μg/mL .
Evaluation of Anticancer Activity
A recent investigation into the anticancer potential revealed:
- The compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than those observed for standard chemotherapeutics .
Research Findings Summary Table
Properties
IUPAC Name |
3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-8-4-5-11(6-9(8)2)13(24)18-15-21-22-16(27-15)25-7-12(23)17-14-20-19-10(3)26-14/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSYWBLSVBSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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